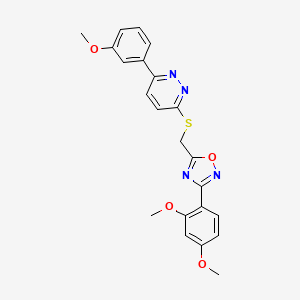

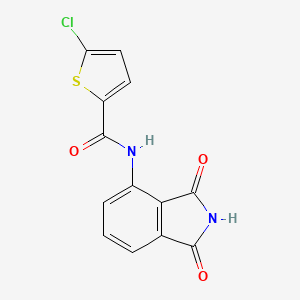

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a new class of antithrombotic agent that has been identified as a promising candidate for the development of safe and orally available anticoagulants . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

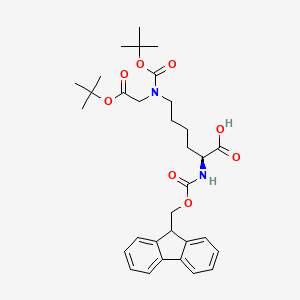

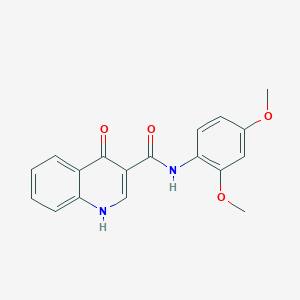

The synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . This combination resulted in subnanomolar in vitro potency .Molecular Structure Analysis

The X-ray crystal structure of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide have been optimized to achieve high potency and selectivity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide contribute to its high potency and good oral bioavailability . The compound’s structure allows it to bind effectively to the S1 subsite of FXa .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

5-Chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide has been utilized in the synthesis of novel compounds with significant antioxidant activities. For example, a study conducted by Tumosienė et al. (2019) involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide. These compounds were tested for their antioxidant properties, with some showing potent antioxidant activities, comparable to well-known antioxidants like ascorbic acid. The antioxidant efficacy was determined through methods like DPPH radical scavenging and reducing power assays, highlighting the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Antitubercular Activity

Another research direction involves the synthesis and evaluation of derivatives for antitubercular activity. Marvadi et al. (2020) designed and synthesized a series of novel compounds, including 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamides, targeting Mycobacterium tuberculosis. These compounds were assessed for their potential to inhibit the growth of the tuberculosis-causing bacterium. The study identified several analogs with promising antitubercular properties, offering a new avenue for the development of antitubercular agents with lower cytotoxicity profiles, which is crucial for reducing treatment side effects and improving patient outcomes (Marvadi et al., 2020).

Anticancer Activity

The exploration of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide derivatives extends to anticancer research as well. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, showcasing significant inhibitory activity against various cancer cell lines. Their study underlines the potential of these compounds in contributing to the development of new therapeutic agents against cancer. The effectiveness of these derivatives, particularly those containing thiazolidinone rings or thiosemicarbazide moieties, in inhibiting cancer cell growth further emphasizes the versatility of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in medicinal chemistry applications (Atta & Abdel‐Latif, 2021).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3S/c14-9-5-4-8(20-9)12(18)15-7-3-1-2-6-10(7)13(19)16-11(6)17/h1-5H,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLMNATBNLYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl[4-(phenylamino)pteridin-2-yl]amine](/img/structure/B2963816.png)

![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)

![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)